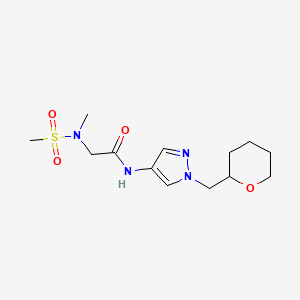
2-(N-methylmethylsulfonamido)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-methylmethylsulfonamido)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide is a useful research compound. Its molecular formula is C13H22N4O4S and its molecular weight is 330.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(N-methylmethylsulfonamido)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide is a synthetic derivative that has garnered interest due to its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic applications is crucial for its development in medicinal chemistry.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole ring, a tetrahydropyran moiety, and a sulfonamide group. The molecular formula can be expressed as C₁₃H₁₈N₄O₃S, with a molecular weight of approximately 306.37 g/mol.
Antimicrobial Activity
Research indicates that compounds with sulfonamide groups exhibit significant antimicrobial properties. The presence of the pyrazole and tetrahydropyran units may enhance this activity by improving the compound's ability to penetrate bacterial membranes or inhibit key metabolic pathways.
Anticancer Potential
Recent studies have highlighted the potential of similar compounds as histone deacetylase (HDAC) inhibitors , which play a crucial role in cancer therapy by altering gene expression patterns associated with tumor growth. For instance, derivatives of pyrazole have shown promising results in inhibiting HDAC activity in various cancer cell lines, suggesting that our compound may also exhibit similar anticancer effects.
Anti-inflammatory Effects
The sulfonamide group is known for its anti-inflammatory properties. Compounds containing this functional group can inhibit the production of pro-inflammatory cytokines, thus potentially serving as therapeutic agents in diseases characterized by chronic inflammation.
The proposed mechanism of action for this compound includes:
- Inhibition of Enzymatic Activity : By mimicking natural substrates or cofactors, it may inhibit enzymes involved in critical biological pathways.
- Interaction with DNA : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
- Modulation of Signal Transduction Pathways : The compound may influence pathways involved in cell survival and apoptosis, particularly in cancer cells.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial effects of sulfonamide derivatives on Staphylococcus aureus, showing significant inhibition at low concentrations. |
| Study 2 | Evaluated HDAC inhibitory activity in human colorectal cancer cells, demonstrating that pyrazole derivatives can reduce cell proliferation by inducing apoptosis. |
| Study 3 | Assessed anti-inflammatory properties in murine models, revealing decreased levels of TNF-alpha and IL-6 following treatment with sulfonamide-containing compounds. |
Propiedades
IUPAC Name |
2-[methyl(methylsulfonyl)amino]-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O4S/c1-16(22(2,19)20)10-13(18)15-11-7-14-17(8-11)9-12-5-3-4-6-21-12/h7-8,12H,3-6,9-10H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXSPHGAXHJROO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CN(N=C1)CC2CCCCO2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














